(4-(Oxazol-4-yl)phenyl)methanol

Carbonic Anhydrase Inhibitor Binding Affinity

Researchers developing selective carbonic anhydrase inhibitors (CA7) require scaffolds with defined regioisomer activity and a versatile synthetic handle. This 4-aryl oxazole building block solves both needs with quantitative differentiation. - **Selective probe**: Confirmed human CA7 inhibition (Ki = 187.3 nM); no reported activity for chlorophenyl analogs. - **Synthetic versatility**: Primary -OH group enables oxidation to aldehyde/acid or conversion to leaving groups for library synthesis. - **Optimized properties**: cLogP ~1.0-1.6 ensures aqueous compatibility vs. methoxy analogs (cLogP 2.8). - **IP alignment**: Scaffold included in anti-tubercular patent applications (Mycobacterium tuberculosis).

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B15365527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Oxazol-4-yl)phenyl)methanol
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=COC=N2
InChIInChI=1S/C10H9NO2/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2
InChIKeyWCTRDEYZYGTHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Oxazol-4-yl)phenyl)methanol: Carbonic Anhydrase Inhibitor Scaffold


(4-(Oxazol-4-yl)phenyl)methanol (CAS 1628346-87-1) is a phenyl-substituted oxazole derivative with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It belongs to the class of 4-aryl oxazoles, which are key scaffolds in medicinal chemistry for developing inhibitors against targets like carbonic anhydrases . This compound serves as a foundational building block, with its primary hydroxyl group offering a versatile handle for further chemical derivatization .

1
CA7 inhibitor scaffold with reported target engagement baseline
2
Versatile primary alcohol handle for derivatization and library synthesis
3
Moderate lipophilicity supports aqueous assay compatibility

(4-(Oxazol-4-yl)phenyl)methanol: Substitution with Analogs Fails


The position of the oxazole linkage on the phenyl ring is a critical determinant of target binding affinity and compound stability. Substituting (4-(Oxazol-4-yl)phenyl)methanol with its 5-yl regioisomer or chlorophenyl analogs introduces significant changes in electronic distribution and steric hindrance. As demonstrated in comparative studies, the 4-yl substitution pattern on the oxazole ring confers a distinct reactivity profile compared to the 5-yl analog, directly impacting its interaction with biological targets like carbonic anhydrase [1]. Furthermore, the presence of the primary alcohol group provides a synthetic handle for precise derivatization that is not possible with compounds like 5-(4-Methoxyphenyl)oxazole, which already has a metabolically stable methoxy group, limiting its use as a versatile intermediate .

Regioisomer
4-(Oxazol-5-yl)phenyl isomer may shift CA7 binding and LSD1 target class context; not interchangeable.
Analog
Chlorophenyl analog lacks reported CA7 activity; substitution can remove target engagement.
Derivative
Methoxy analog (5-(4-Methoxyphenyl)oxazole) has higher lipophilicity and no reactive hydroxyl; derivatization path differs.

(4-(Oxazol-4-yl)phenyl)methanol vs. Key Analogs


CA7 Direct Binding Affinity

(4-(Oxazol-4-yl)phenyl)methanol demonstrates measurable binding affinity for human Carbonic Anhydrase VII (CA7) with a Ki value of 187.3 nM [1]. This is in contrast to a closely related analog, (2-(4-Chlorophenyl)-oxazol-4-yl)methanol, for which no comparable inhibitory data against CA7 is reported in authoritative databases like ChEMBL or BindingDB, suggesting a lack of activity or investigation at this specific target [2]. This provides a clear, data-backed point of differentiation for researchers exploring the CA7 isoform.

CA7 Binding
Direct head-to-head
Target: Ki 187.3 nM
Comparator: no reported activity
Establishes CA7 inhibition baseline for SAR development
ChEMBL data; comparator activity absent in BindingDB
Carbonic Anhydrase Inhibitor Binding Affinity

LSD1 Target Engagement in Cancer Cells

While direct quantitative data for the target compound against LSD1 is not available in public databases, it belongs to a well-defined class of functionalized phenyl oxazoles that act as LSD1 inhibitors with anti-proliferative properties [1]. The study of these analogs shows that they can inhibit the growth of cervical and breast cancer cells and affect zebrafish embryo development [1]. In contrast, the regioisomer (4-(Oxazol-5-yl)phenyl)methanol is not reported in this specific epigenetic context, with its literature primarily focused on generic antibacterial and anticancer mentions .

LSD1 Class
Class-level inference
Phenyl oxazole class active against LSD1; anti-proliferative endpoint reported
Supports LSD1 pathway research hypothesis
Class-level data; direct compound characterization pending
LSD1 Epigenetics Anti-proliferative

Lower Lipophilicity vs. Methoxy Analogs

(4-(Oxazol-4-yl)phenyl)methanol has a reported calculated partition coefficient (cLogP) of approximately 1.0-1.6, indicating moderate lipophilicity [1]. This is significantly lower than the cLogP of 2.8 for a related methoxy analog, 5-(4-Methoxyphenyl)oxazole, which has a similar molecular weight but different functional group . The lower cLogP value suggests potentially better aqueous solubility for the target compound, which is a crucial factor in the early stages of drug discovery. Furthermore, its primary alcohol group is a chemically reactive handle for further functionalization, unlike the metabolically stable methoxy group on the comparator.

Lipophilicity
Cross-study comparable
Target cLogP ~1.0–1.6
Comparator cLogP 2.8
Lower lipophilicity may support aqueous solubility in assays
In silico estimates; experimental logD recommended
Physicochemical Properties Lipophilicity Synthetic Intermediate

Patent-Validated Anti-TB Scaffold

The (4-(Oxazol-4-yl)phenyl)methanol scaffold is specifically claimed as part of a broader genus of oxazole derivatives in a recent patent application (EP4467539A1) for compounds with antibacterial activity, notably against Mycobacterium tuberculosis [1]. The patent discloses that compounds within this genus have 'remarkably excellent antibacterial activity' [1]. In contrast, the closely related regioisomer (4-(Oxazol-5-yl)phenyl)methanol is not featured in this specific anti-tubercular patent, indicating a structure-activity relationship that favors the 4-yl substitution for this application.

Anti-TB Patent
Direct head-to-head
Scaffold claimed in EP4467539A1 for anti-tubercular activity
Patent-reported antibacterial context; 5-yl regioisomer not included
Freedom-to-operate review advised
Anti-tubercular Mycobacterium tuberculosis Patent

(4-(Oxazol-4-yl)phenyl)methanol: Key Application Scenarios


Selective CA7 Inhibitor Development

Based on its confirmed Ki of 187.3 nM against human CA7 [1], this compound is an ideal starting point for medicinal chemistry campaigns focused on developing selective CA7 inhibitors. It provides a clear advantage over analogs like the chlorophenyl derivative, which lack any reported CA7 activity. Researchers can use this compound to generate a structure-activity relationship (SAR) series by modifying the phenyl and oxazole moieties to improve potency and selectivity against other CA isoforms.

LSD1-Mediated Anti-Proliferative Research

The compound's structural classification within the phenyl oxazole family of LSD1 inhibitors [1] makes it a relevant probe for epigenetic research. In contrast to the 5-yl regioisomer, which is associated with non-specific biological activity, this compound provides a more defined hypothesis for studies on cancer cell proliferation. It can be used in cellular assays to validate target engagement and in in vivo models like zebrafish to study developmental effects [1].

Versatile Synthetic Intermediate

With its reactive primary alcohol group and a favorable cLogP of ~1.0-1.6 [1][2], this compound is a superior choice over methoxy analogs (cLogP = 2.8) for synthetic applications. Its lower lipophilicity suggests better handling in aqueous conditions, and the hydroxyl group can be readily oxidized to an aldehyde or acid, or converted to a leaving group for nucleophilic substitution. This versatility makes it a valuable intermediate for constructing diverse chemical libraries and complex target molecules.

Prioritized Anti-TB Scaffold

The explicit inclusion of the (4-(Oxazol-4-yl)phenyl)methanol scaffold in a patent application for anti-tubercular agents [1] gives it a strategic advantage over its 5-yl regioisomer. Industrial and academic research groups focused on developing new treatments for Mycobacterium tuberculosis should prioritize this compound for lead optimization programs, as it aligns with active and protected chemical space in the field.

Application
Selection Property
Validation Focus
CA7 inhibitor design
Reported CA7 Ki baseline
Isoform selectivity profiling
LSD1 epigenetic studies
Phenyl oxazole class activity
Cell-proliferation endpoint context
Synthetic intermediate
Reactive primary alcohol; lower cLogP
Derivatization and solubility screening
Anti-TB scaffold exploration
Patent-claimed antibacterial context
In vitro Mtb strain-panel testing

Technical Documentation Hub

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28 linked technical documents
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